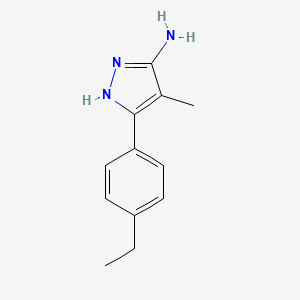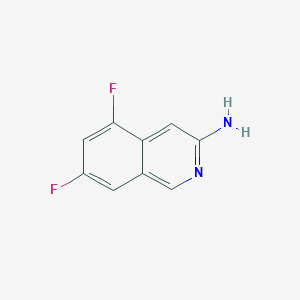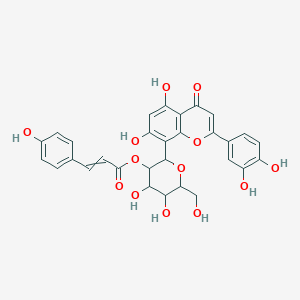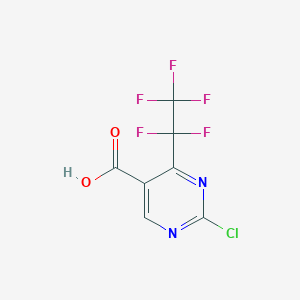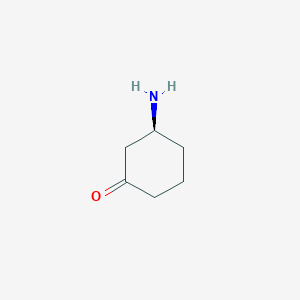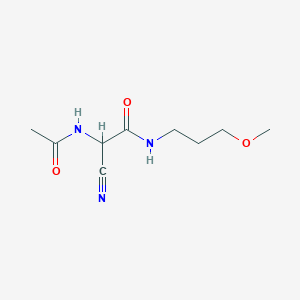
2-Acetylamino-2-cyano-N-(3-methoxy-propyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetylamino-2-cyano-N-(3-methoxy-propyl)-acetamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound’s structure includes functional groups such as an acetylamino group, a cyano group, and a methoxy-propyl group, which may contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylamino-2-cyano-N-(3-methoxy-propyl)-acetamide can be achieved through a multi-step organic synthesis process. One possible route involves the following steps:
Nitrile Formation: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable halide precursor and sodium cyanide.
Methoxy-Propyl Substitution: The methoxy-propyl group can be introduced through an alkylation reaction using a suitable alkyl halide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Acetylamino-2-cyano-N-(3-methoxy-propyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group or reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl halides, and nucleophiles like amines or alcohols can be employed.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may be used in the production of specialty chemicals, polymers, or materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Acetylamino-2-cyano-N-(3-methoxy-propyl)-acetamide would depend on its specific application and target. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Acetylamino-2-cyanoacetamide: Lacks the methoxy-propyl group, which may result in different chemical properties and reactivity.
N-(3-Methoxy-propyl)-acetamide:
2-Cyano-N-(3-methoxy-propyl)-acetamide: Lacks the acetylamino group, which may influence its chemical behavior and biological activity.
Uniqueness
2-Acetylamino-2-cyano-N-(3-methoxy-propyl)-acetamide is unique due to the presence of all three functional groups (acetylamino, cyano, and methoxy-propyl) in its structure
Properties
CAS No. |
58685-32-8 |
|---|---|
Molecular Formula |
C9H15N3O3 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-acetamido-2-cyano-N-(3-methoxypropyl)acetamide |
InChI |
InChI=1S/C9H15N3O3/c1-7(13)12-8(6-10)9(14)11-4-3-5-15-2/h8H,3-5H2,1-2H3,(H,11,14)(H,12,13) |
InChI Key |
LVUDXSDEJXKSIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C#N)C(=O)NCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine](/img/structure/B12441485.png)
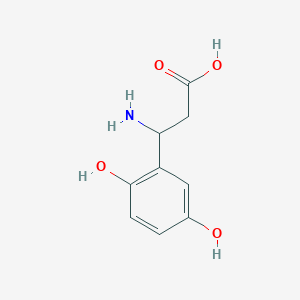
![4-ethyl-2-[(E)-(2-methoxy-5-nitrophenyl)diazenyl]phenol](/img/structure/B12441500.png)

![3-fluoro-4-methyl-N-[(E)-(3-nitrophenyl)methylidene]aniline](/img/structure/B12441515.png)

